

comparing 4-(Azetidin-1-yl)benzoic acid with its analogs

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Compound of Interest

Compound Name: 4-(Azetidin-1-yl)benzoic acid

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An In-Depth Comparative Guide to **4-(Azetidin-1-yl)benzoic Acid** and Its Saturated Heterocyclic Analogs

For researchers and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. The **4-(Azetidin-1-yl)benzoic acid** scaffold has emerged as a structure of significant interest, combining the unique attributes of a strained azetidine ring with the versatile pharmacophoric features of benzoic acid. This guide provides a detailed comparative analysis of **4-(Azetidin-1-yl)benzoic acid** against its close analogs, 4-(Pyrrolidin-1-yl)benzoic acid and 4-(Piperidin-1-yl)benzoic acid, offering experimental insights and data-driven comparisons to inform rational drug design.

The Strategic Value of the Scaffold Components

The **4-(Azetidin-1-yl)benzoic acid** scaffold is composed of two key moieties, each contributing distinct and valuable characteristics to a potential drug candidate.

- **The Azetidine Ring:** As a four-membered saturated nitrogen heterocycle, azetidine is considered a "privileged scaffold" in modern medicinal chemistry.^{[1][2]} Its high ring strain and sp³-rich, three-dimensional character offer a unique combination of metabolic stability and conformational rigidity.^{[1][2]} Unlike more flexible aliphatic chains, the azetidine ring presents substituents in well-defined vectors, which can lead to more specific and higher-affinity interactions with biological targets.^[3] This rigidity can also reduce the entropic penalty upon binding, potentially enhancing potency.

- **The Benzoic Acid Moiety:** The carboxylic acid group is a classic pharmacophore, often essential for interacting with biological targets through hydrogen bonds or salt bridges with basic residues like arginine or lysine.^{[4][5]} However, this moiety is not without its challenges. It is typically ionized at physiological pH, which can limit passive diffusion across biological membranes and contribute to a higher risk of metabolic liabilities, such as the formation of reactive acyl glucuronides.^{[4][6][7]} This duality makes the benzoic acid group a focal point for optimization, often through bioisosteric replacement.^{[8][9]}

This guide focuses on comparing the parent azetidine-containing molecule with its five- and six-membered ring analogs to elucidate the impact of N-heterocycle ring size on critical drug-like properties.

Structural and Physicochemical Comparison

The size of the saturated N-heterocycle directly influences key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes these properties for **4-(Azetidin-1-yl)benzoic acid** and its common analogs.

Property	4-(Azetidin-1-yl)benzoic Acid	4-(Pyrrolidin-1-yl)benzoic Acid	4-(Piperidin-1-yl)benzoic Acid
Structure	A benzoic acid with an azetidine ring attached at the 4-position via its nitrogen atom.	A benzoic acid with a pyrrolidine ring attached at the 4-position via its nitrogen atom.	A benzoic acid with a piperidine ring attached at the 4-position via its nitrogen atom.
Molecular Formula	C ₁₀ H ₁₁ NO ₂	C ₁₁ H ₁₃ NO ₂	C ₁₂ H ₁₅ NO ₂
Molecular Weight	177.19 g/mol	191.23 g/mol ^[10]	205.25 g/mol ^[11]
Predicted XLogP3	1.6 - 2.1	2.2 - 2.7	2.66 ^[11]
Melting Point	Not widely reported	203 °C ^[10]	222 - 224 °C ^[11]
Topological Polar Surface Area (TPSA)	40.54 Å ²	40.54 Å ²	40.54 Å ²

Analysis of Physicochemical Trends:

- **Lipophilicity (XLogP3):** There is a clear trend of increasing lipophilicity with the expansion of the heterocyclic ring. The addition of each methylene group (CH_2) from azetidine to pyrrolidine and then to piperidine increases the nonpolar character of the molecule. This is a critical parameter, as higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic turnover and off-target toxicity. The lower LogP of the azetidine analog suggests it may possess a more favorable balance of solubility and permeability.
- **Molecular Weight:** As expected, the molecular weight increases with ring size. The azetidine analog offers the lowest molecular weight, a desirable trait in fragment-based drug design and for improving ligand efficiency.
- **Topological Polar Surface Area (TPSA):** The TPSA is dominated by the carboxylic acid group and is identical for all three analogs. This suggests that, from a polarity perspective, the primary difference between them lies in their nonpolar surface area and overall shape.
- **Shape and Rigidity:** The most significant, non-quantifiable difference is in the three-dimensional structure. The azetidine ring is relatively planar and rigid, while the five-membered pyrrolidine ring adopts an "envelope" conformation, and the six-membered piperidine ring exists in a flexible "chair" conformation. This structural variance is crucial for how each molecule fits into a protein's binding pocket.

4-(Piperidin-1-yl)benzoic Acid

4-(Pyrrolidin-1-yl)benzoic Acid

4-(Azetidin-1-yl)benzoic Acid

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Figure 1. Chemical structures of the compared analogs.

Synthesis and Characterization Protocols

The synthesis of these analogs is generally straightforward, typically proceeding through a nucleophilic aromatic substitution (S_NAr) reaction. The following protocol provides a reliable method for their preparation.

Protocol 1: General Synthesis of 4-(Heterocyclyl)benzoic Acids

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction between 4-fluorobenzoic acid and the corresponding cyclic amine.

Rationale: 4-Fluorobenzoic acid is an excellent substrate because the fluorine atom is a good leaving group for S_NAr reactions, activated by the electron-withdrawing carboxylic acid group. A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the charge separation in the transition state. A mild inorganic base like potassium carbonate acts as a

proton scavenger to neutralize the HF byproduct and deprotonate the amine, enhancing its nucleophilicity.

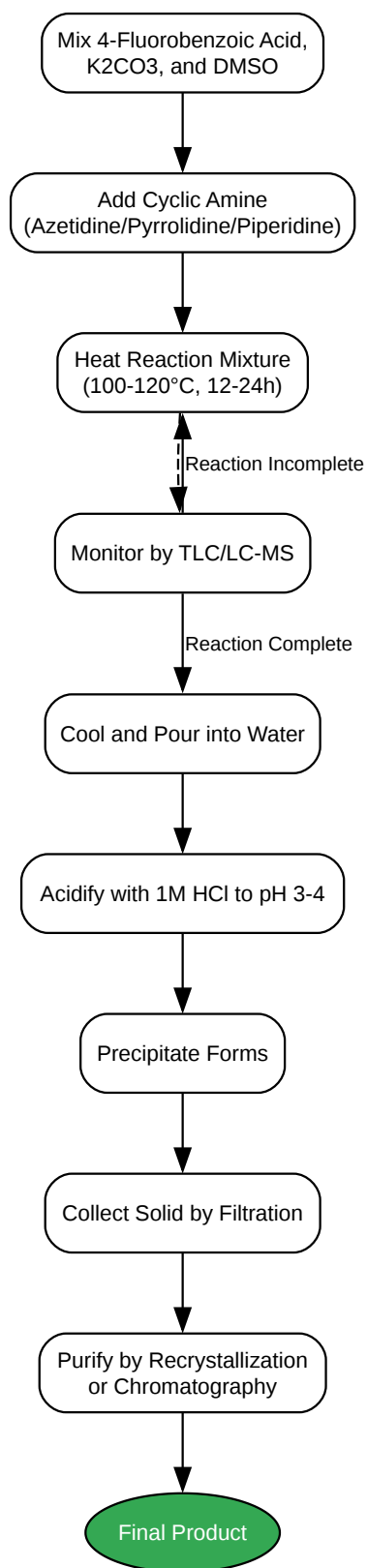
Materials:

- 4-Fluorobenzoic acid
- Azetidine (or Pyrrolidine, Piperidine)
- Potassium Carbonate (K_2CO_3), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.
- Stir the mixture at room temperature for 10 minutes.
- Add the corresponding cyclic amine (azetidine, pyrrolidine, or piperidine) (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

- Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.
- Stir the suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.
- Wash the solid with cold water and dry under vacuum.
- For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.



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Figure 2. General workflow for the synthesis of 4-(heterocyclyl)benzoic acids.

Protocol 2: Comparative Analysis of Metabolic Stability using Human Liver Microsomes (HLM)

Rationale: Assessing metabolic stability is crucial for predicting a compound's in vivo half-life. HLMs contain a rich complement of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. By incubating the compounds with HLMs and a necessary cofactor (NADPH), we can measure the rate of parent compound depletion over time. This experiment helps to validate the hypothesis that the strained azetidine ring may confer greater metabolic stability compared to the less-strained, more flexible five- and six-membered rings.

Materials:

- Test compounds (**4-(Azetidin-1-yl)benzoic acid** and analogs), 10 mM stocks in DMSO
- Pooled Human Liver Microsomes (HLM), 20 mg/mL
- NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile with internal standard (e.g., warfarin or another stable, unrelated compound)
- LC-MS/MS system

Procedure:

- Preparation: Prepare a 1 μ M working solution of each test compound in phosphate buffer.
- Incubation: In a 96-well plate, add phosphate buffer, the HLM solution (final concentration 0.5 mg/mL), and the test compound working solution. Pre-incubate the plate at 37 °C for 10 minutes.
- Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For a negative control (T=0), add the stopping solution (acetonitrile with internal standard) before adding NADPH.

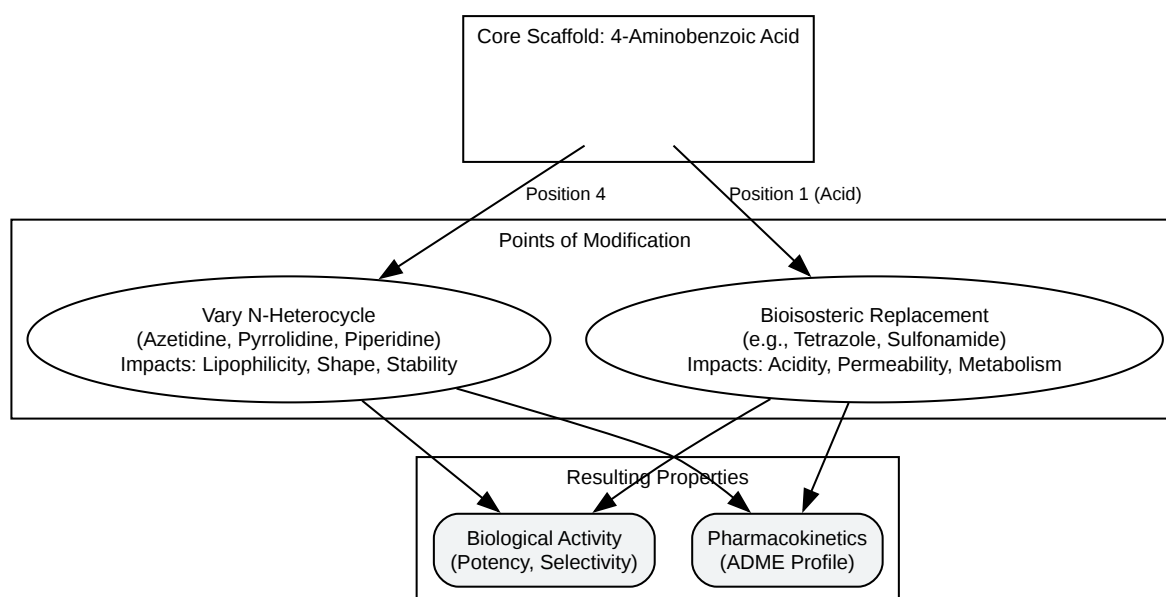
- Time Points: Incubate the plate at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile with the internal standard.
- Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
- Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life ($t_{1/2}$) can be calculated using the formula: $t_{1/2} = 0.693 / k$.

Structure-Activity Relationship (SAR) and Biological Implications

While a comprehensive head-to-head biological comparison is target-dependent, we can infer likely SAR trends based on the structural differences and existing literature.

- Target Interaction: The primary interaction point for many targets will be the carboxylic acid. However, the N-heterocycle plays a crucial role in orienting the entire molecule within the binding site. The rigid, compact nature of the azetidine ring can be advantageous for accessing narrow or constrained pockets where the larger, more flexible pyrrolidine and piperidine rings might cause steric hindrance. Conversely, the flexibility of the piperidine ring may be beneficial for adopting multiple conformations to fit into a broader, more accommodating active site.
- Metabolic Stability: The azetidine moiety is often employed to enhance metabolic stability. [12] The larger pyrrolidine and piperidine rings offer more C-H bonds that are susceptible to CYP-mediated oxidation. Therefore, it is hypothesized that **4-(Azetidin-1-yl)benzoic acid** would exhibit a longer in vitro half-life in the HLM assay described above.
- Known Applications: The analogs provide clues to potential therapeutic areas. For example, 4-(Piperidin-1-yl)benzoic acid is noted as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs, suggesting this scaffold has favorable properties for targeting receptors or enzymes in these pathways.[13] Azetidine-containing compounds have been

successfully developed as drugs for various conditions, including cancer and hypertension, highlighting their versatility.^[1]



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Figure 3. Logical relationship of scaffold modifications to biological outcomes.

Conclusion and Future Directions

The comparison between **4-(Azetidin-1-yl)benzoic acid** and its five- and six-membered ring analogs reveals a clear trade-off in physicochemical properties.

- **4-(Azetidin-1-yl)benzoic acid** stands out for its lower molecular weight, reduced lipophilicity, and conformational rigidity. These features make it an attractive starting point for developing highly efficient ligands with potentially superior metabolic stability and unique interactions within a binding site.
- 4-(Pyrrolidin-1-yl)benzoic acid and 4-(Piperidin-1-yl)benzoic acid offer progressively higher lipophilicity and greater flexibility. These characteristics may be beneficial for crossing

biological membranes or for targets that require a more adaptable ligand conformation.

The optimal choice of the N-heterocyclic substituent is ultimately context- and target-dependent. The experimental protocols provided in this guide offer a robust framework for synthesizing these compounds and evaluating their key drug-like properties in a head-to-head comparison. Future work should focus on performing these comparative assays and testing the compounds against a panel of relevant biological targets to build a quantitative and predictive structure-activity relationship model for this valuable class of molecules.

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